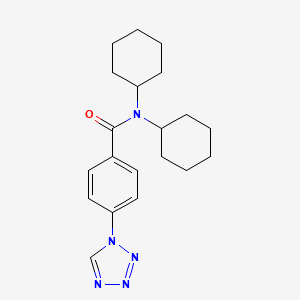![molecular formula C17H19N3O4S2 B3579642 N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3579642.png)
N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a thiophene ring, a piperazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-sulfamoylphenyl acetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification through column chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(2-METHOXY-PHENYL)PIPERAZIN-1-YL]PHENYL}CARBAMIC ACID ETHYL ESTER): Similar structure but different functional groups.
N-(4-{[4-(MORPHOLINE-4-CARBONYL)THIAZOL-2-YL]-2-(PIPERAZIN-1-YL)ACETAMIDE HYDROCHLORIDE: Similar core structure with different substituents.
Uniqueness
N-(4-{[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a thiophene ring, piperazine ring, and sulfonamide group, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-13(21)18-14-4-6-15(7-5-14)26(23,24)20-10-8-19(9-11-20)17(22)16-3-2-12-25-16/h2-7,12H,8-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWQNSIWFTVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B3579594.png)
![N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3579602.png)
![N-(4-{[4-(3-methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3579616.png)
![N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3579623.png)
![N~1~-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3579630.png)
![N-[4-[4-(4-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B3579635.png)
![N~1~-(4-{[4-(2,2-DIPHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3579658.png)
![N~1~-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3579664.png)

![N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3579676.png)
![N~1~-(4-{[4-(2-PHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3579679.png)
